3-(Piperidin-4-yl)isoxazole-4-carboxylic acid
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Overview
Description
3-(Piperidin-4-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features both an isoxazole ring and a piperidine ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions, while piperidine is a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)isoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a base can yield isoxazole derivatives . The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product. For example, metal-free synthetic routes have been explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the isoxazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
3-(Piperidin-4-yl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Medicine: Isoxazole derivatives have been investigated for their analgesic, anti-inflammatory, anticancer, antimicrobial, and antiviral activities. This compound may also be explored for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Isoxazole-3-carboxylic acid: Another isoxazole derivative with similar structural features but different biological activities.
Isoxazole-5-carboxylic acid: Similar to isoxazole-3-carboxylic acid but with the carboxyl group at a different position on the ring.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: A compound with a benzoxazole ring instead of an isoxazole ring, showing different pharmacological properties.
Uniqueness
3-(Piperidin-4-yl)isoxazole-4-carboxylic acid is unique due to the combination of the isoxazole and piperidine rings, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-piperidin-4-yl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-5-14-11-8(7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZZARSOFHAGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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